molecular formula C26H22ClNO6 B241949 9-(5-chloro-2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(5-chloro-2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No. B241949
M. Wt: 479.9 g/mol
InChI Key: UMHOFLPDKWXWBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(5-chloro-2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one, also known as CDMO, is a synthetic compound that has been the subject of scientific research in recent years. This compound has shown promising results in various applications, including medicinal and agricultural fields.

Mechanism of Action

9-(5-chloro-2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one exerts its biological effects by inhibiting the activity of specific enzymes. In cancer cells, 9-(5-chloro-2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one inhibits the activity of topoisomerase II, which is essential for DNA replication and cell division. Inhibition of topoisomerase II leads to DNA damage and cell death. Inflammatory cytokines are produced by activated immune cells, and 9-(5-chloro-2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one inhibits their production by blocking the activation of specific signaling pathways. In weeds, 9-(5-chloro-2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one inhibits the activity of acetolactate synthase, which is essential for the production of branched-chain amino acids. Inhibition of acetolactate synthase leads to a depletion of branched-chain amino acids, which are essential for plant growth.
Biochemical and Physiological Effects:
9-(5-chloro-2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has been found to have several biochemical and physiological effects. In cancer cells, 9-(5-chloro-2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one induces apoptosis by activating specific signaling pathways. It also inhibits the activity of topoisomerase II, which leads to DNA damage and cell death. Inflammatory cytokines are produced by activated immune cells, and 9-(5-chloro-2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one inhibits their production by blocking the activation of specific signaling pathways. In weeds, 9-(5-chloro-2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one inhibits the activity of acetolactate synthase, which leads to a depletion of branched-chain amino acids and inhibits plant growth.

Advantages and Limitations for Lab Experiments

The advantages of using 9-(5-chloro-2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one in lab experiments include its high purity and specificity for specific enzymes. The synthesis of 9-(5-chloro-2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has been optimized to increase the yield and purity of the compound, making it ideal for use in lab experiments. The limitations of using 9-(5-chloro-2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

For 9-(5-chloro-2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one research include further studies on its potential applications in medicinal and agricultural fields. In medicinal research, 9-(5-chloro-2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one could be studied for its potential use as an anti-inflammatory agent and in the treatment of other diseases. In agricultural research, 9-(5-chloro-2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one could be studied for its potential use as a herbicide and in the development of new crop varieties. Further studies are also needed to determine the optimal dosage and administration of 9-(5-chloro-2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one and to assess its potential toxicity.

Synthesis Methods

The synthesis of 9-(5-chloro-2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves several steps. The starting material for the synthesis is 2,4-dimethoxy-5-chlorobenzaldehyde, which is reacted with 4-methoxybenzaldehyde in the presence of a base to form a chalcone intermediate. The chalcone intermediate is then reacted with 2-amino-phenol in the presence of a catalyst to form the final product, 9-(5-chloro-2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one. The synthesis of 9-(5-chloro-2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

9-(5-chloro-2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has been extensively studied for its potential applications in medicinal and agricultural fields. In medicinal research, 9-(5-chloro-2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has shown promising results as an anticancer agent. It has been found to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II. 9-(5-chloro-2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has also shown potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. In agricultural research, 9-(5-chloro-2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has been studied for its potential use as a herbicide. It has been found to inhibit the growth of weeds by inhibiting the activity of acetolactate synthase.

properties

Product Name

9-(5-chloro-2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Molecular Formula

C26H22ClNO6

Molecular Weight

479.9 g/mol

IUPAC Name

9-(5-chloro-2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C26H22ClNO6/c1-30-16-6-4-15(5-7-16)18-10-25(29)34-26-17(18)8-9-22-19(26)13-28(14-33-22)21-11-20(27)23(31-2)12-24(21)32-3/h4-12H,13-14H2,1-3H3

InChI Key

UMHOFLPDKWXWBR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC4=C3CN(CO4)C5=CC(=C(C=C5OC)OC)Cl

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC4=C3CN(CO4)C5=CC(=C(C=C5OC)OC)Cl

Origin of Product

United States

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